molecular formula C23H22N4OS B2437493 3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1113113-04-4

3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2437493
M. Wt: 402.52
InChI Key: IEBYFXSTCGPTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This makes it an attractive candidate for cancer therapy, as abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Scientific Research Applications

Molecular Transformations and Synthesis

  • The compound has been involved in chemical reactions leading to the formation of angular isoindole-6,12-dione derivatives, showcasing its potential as a precursor in the synthesis of complex molecular structures. The reaction kinetics and properties of these derivatives were further examined using X-ray structural analysis and dynamic NMR, providing insights into the intricate molecular behaviors of these compounds (Vasilin et al., 2015).

Multicomponent Synthesis

  • The compound has been used in multicomponent condensation reactions, leading to the development of functionalized thieno[2,3-b]pyridines. This demonstrates its versatility in chemical synthesis, providing a platform for creating a wide array of molecular structures with potential applications in various fields (Dyachenko et al., 2019).

Unusual and Stereoselective Reactions

  • This compound was a key player in the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines through an unusual and stereoselective one-pot approach. This highlights its role in facilitating unique chemical pathways, potentially leading to innovative substances with novel properties (Stroganova et al., 2019).

Exploration of Bioactive Compounds

  • The compound has been part of investigations into antiproliferative compounds, particularly in its interactions with the phospholipase C enzyme. This suggests its potential use in medical research, especially in studying the mechanisms of cellular proliferation and exploring new therapeutic approaches (van Rensburg et al., 2017).

properties

IUPAC Name

N-[(4-pyrrolidin-1-ylphenyl)methyl]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c28-22(25-16-17-7-9-18(10-8-17)26-12-1-2-13-26)21-20(27-14-3-4-15-27)19-6-5-11-24-23(19)29-21/h3-11,14-15H,1-2,12-13,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBYFXSTCGPTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide

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